6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
Description
6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridine moiety at the [3,4-b] positions.
Properties
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-3-6-1-2-13-5-8(6)10-4-7/h3-4H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQDKPQTVHVUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves the hydrolysis of its ethyl ester using aqueous sodium hydroxide. This method starts with the preparation of the ethyl ester from 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine and bromoacetic acid . The hydrolysis reaction is carried out by heating the ester with 5% aqueous sodium hydroxide at reflux for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrano[3,4-b]pyridine derivatives, which can exhibit different functional groups depending on the reagents used .
Scientific Research Applications
6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive molecules suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid but differ in substituents, ring fusion positions, or heterocyclic cores. Key distinctions are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Analogous Compounds
Substituent Effects
- Oxo Derivative (CAS 1566279-10-4) : The ketone at position 8 increases electron deficiency, which may influence solubility (via hydrogen bonding) and metabolic stability .
Ring Fusion and Saturation Differences
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (CAS 1364917-22-5): The [3,2-b] fusion alters the spatial orientation of the pyran and pyridine rings compared to the [3,4-b] system. This positional isomerism could reduce planarity, affecting π-π stacking interactions in supramolecular applications .
Heterocyclic Core Variations
- Pyrazolo[3,4-b]pyridine Analog (CAS 116855-09-5) : Replacing the pyran oxygen with a pyrazole nitrogen creates a triazole-like aromatic system. This modification reduces oxygen-dependent solubility but introduces additional hydrogen-bonding sites via the pyrazole N–H group .
Biological Activity
6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the pyrano derivatives class and has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.17 g/mol. The compound features a fused pyridine and pyrano ring system, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 1367947-69-0 |
Synthesis
The synthesis of this compound typically involves the hydrolysis of its ethyl ester using aqueous sodium hydroxide. This method starts with the preparation of the ethyl ester from 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine and bromoacetic acid. The reaction conditions must be optimized for high yield and purity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it exhibited significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific kinases.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours.
The mechanism of action for this compound involves interaction with various molecular targets. Preliminary studies suggest that it may bind to specific enzymes or receptors, modulating their activity. The structural similarity to other bioactive compounds indicates potential interactions with nucleic acids and proteins.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Kinases : The compound has shown potential in inhibiting protein kinases relevant to cancer progression.
- Antiviral Properties : Some derivatives have demonstrated activity against viral targets, suggesting a broader therapeutic application.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
